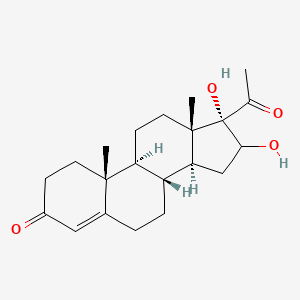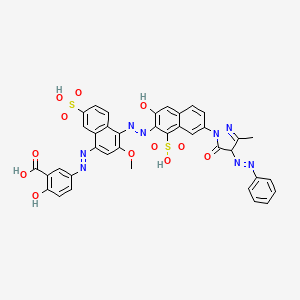
5-((4-((7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-sulpho-2-naphthyl)azo)-3-methoxy-7-sulpho-1-naphthyl)azo)salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-((7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-sulpho-2-naphthyl)azo)-3-methoxy-7-sulpho-1-naphthyl)azo)salicylic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-sulpho-2-naphthyl)azo)-3-methoxy-7-sulpho-1-naphthyl)azo)salicylic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an electron-donating group, such as a hydroxyl or amino group, to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water and enhance its dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch Processing: The reactants are added to a reactor in a specific sequence, and the reaction is allowed to proceed to completion.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-((7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-sulpho-2-naphthyl)azo)-3-methoxy-7-sulpho-1-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-((4-((7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-sulpho-2-naphthyl)azo)-3-methoxy-7-sulpho-1-naphthyl)azo)salicylic acid has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, printing inks, and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Redox Reactions: The azo groups can be reduced to form aromatic amines, which can interact with various biological molecules.
Complex Formation: The compound can form stable complexes with metal ions and other organic molecules, affecting their solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
- Pigment Yellow 183
Uniqueness
5-((4-((7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-sulpho-2-naphthyl)azo)-3-methoxy-7-sulpho-1-naphthyl)azo)salicylic acid is unique due to its complex structure, which provides a wide range of chemical reactivity and applications. Its multiple azo groups and sulfonate functionalities make it highly soluble in water and suitable for various industrial applications.
Eigenschaften
CAS-Nummer |
68400-30-6 |
|---|---|
Molekularformel |
C38H28N8O12S2 |
Molekulargewicht |
852.8 g/mol |
IUPAC-Name |
2-hydroxy-5-[[4-[[3-hydroxy-7-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)-1-sulfonaphthalen-2-yl]diazenyl]-3-methoxy-7-sulfonaphthalen-1-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C38H28N8O12S2/c1-19-33(42-39-21-6-4-3-5-7-21)37(49)46(45-19)23-10-8-20-14-31(48)35(36(26(20)16-23)60(55,56)57)44-43-34-25-12-11-24(59(52,53)54)17-27(25)29(18-32(34)58-2)41-40-22-9-13-30(47)28(15-22)38(50)51/h3-18,33,47-48H,1-2H3,(H,50,51)(H,52,53,54)(H,55,56,57) |
InChI-Schlüssel |
QOUZHYIOPHRTJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC4=C(C(=C(C=C4C=C3)O)N=NC5=C(C=C(C6=C5C=CC(=C6)S(=O)(=O)O)N=NC7=CC(=C(C=C7)O)C(=O)O)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
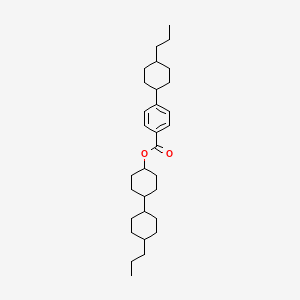
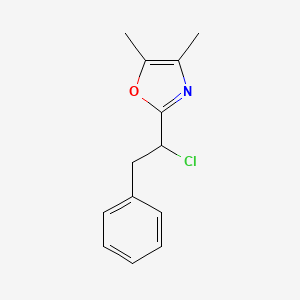
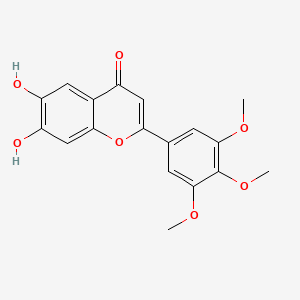

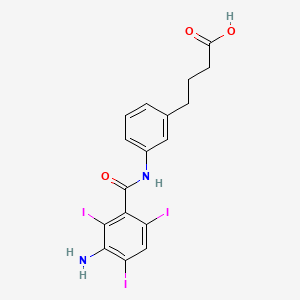
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)


